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molecular formula C14H21ClN4O2 B1392599 tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 596817-49-1

tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No. B1392599
M. Wt: 312.79 g/mol
InChI Key: IDPAGRMFQKXGMZ-UHFFFAOYSA-N
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Patent
US07741341B2

Procedure details

To a solution of 395 mg [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester in 10 mL ethanol and 0.3 mL acetic acid, 20 mg Pd/C (10%) were added and the mixture purged with argon for 10 min. Then the mixture was stirred under a hydrogen atmosphere for 5 h at RT. After addition of 10 mL ethyl acetate the reaction mixture was filtered through a pad of celite. The solvent was evaporated under reduced pressure and the residue codistilled twice with toluene to give the product as a white solid. Yield: 468 mg.
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][N:17]=[C:16](Cl)[N:15]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2]>C(O)C.C(O)(=O)C.[Pd]>[C:1]([O:5][C:6](=[O:21])[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
395 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1=NC(=NC=C1)Cl)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred under a hydrogen atmosphere for 5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture purged with argon for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
After addition of 10 mL ethyl acetate the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1=NC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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